Catramilast
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20) |
InChI Key |
ACBYRQONKZKIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Catramilast
Characterization of Phosphodiesterase 4 (PDE4) Inhibition
The interaction of an inhibitor with its target enzyme is a cornerstone of its pharmacological profile. For Catramilast, this involves its ability to inhibit the enzymatic activity of PDE4.
Isoform Specificity (e.g., PDE4D) and Inhibition Kinetics
The PDE4 family is composed of four distinct isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. avancesenfibrosispulmonar.com These isoforms have a high degree of homology in their catalytic domains but differ in their N-terminal regions, which influences their tissue distribution and regulatory protein interactions. mdpi.com This diversity allows for the possibility of developing isoform-specific inhibitors, which could offer a better therapeutic window by targeting the isoform relevant to a specific disease while avoiding those associated with side effects. nih.gov For instance, inhibition of PDE4D has been linked to emetic effects, making selectivity against this isoform a desirable trait for some therapeutic applications. nih.gov
Ligand-Target Binding Dynamics
The binding of an inhibitor to its target can be characterized by its kinetics, including the rates of association and dissociation, which determine the duration of target engagement. nih.gov The PDE4 enzyme possesses a deep, hydrophobic pocket in its catalytic domain where inhibitors can bind. nih.gov The binding of inhibitors like rolipram (B1679513) can be complex, sometimes showing biphasic competition curves, which suggests the presence of high- and low-affinity binding sites (HARBS and LARBS). nih.gov
Specific studies detailing the ligand-target binding dynamics of this compound with PDE4, including its association and dissociation rate constants or its preference for specific binding sites, are not available in the public domain.
Modulatory Effects on Intracellular Signaling Pathways
By inhibiting PDE4 and subsequently increasing cAMP levels, this compound is expected to influence several downstream signaling pathways that are regulated by this second messenger.
Cyclic Nucleotide (cAMP) Pathway Regulation
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP. webmd.com cAMP is a ubiquitous second messenger that activates protein kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). news-medical.net These effectors, in turn, phosphorylate a multitude of downstream targets, leading to the regulation of various cellular functions, including gene expression, cell proliferation, and inflammation. news-medical.netwikipedia.org
While it is established that this compound, as a PDE4 inhibitor, will increase intracellular cAMP, specific quantitative data from studies measuring the dose-dependent effects of this compound on cAMP levels in different cell types are not present in the available literature.
Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Cascades
The cAMP pathway is known to engage in crosstalk with other major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38). mdpi.comscienceopen.com This crosstalk can be either synergistic or antagonistic depending on the cellular context. For example, in some cells, increased cAMP can inhibit the Raf-MEK-ERK pathway, a key regulator of cell proliferation. nih.gov Conversely, cAMP can also activate MAPK pathways through PKA and Epac. frontiersin.org
There is a lack of specific research findings detailing how this compound modulates the MAPK signaling cascades in any particular cell type or disease model.
Influence on Nuclear Factor-kappa B (NF-κB) Activation
The NF-κB signaling pathway is a critical regulator of the immune and inflammatory responses. nih.gov The cAMP-PKA pathway can exert inhibitory effects on NF-κB activation. researchgate.netall-imm.com By increasing cAMP, PDE4 inhibitors can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes, such as cytokines and chemokines. researchgate.net
Specific experimental evidence demonstrating the direct influence of this compound on the NF-κB activation pathway, including its effects on IκB degradation and the nuclear translocation of NF-κB subunits, has not been reported in the reviewed scientific literature.
Interaction with PI3K/Akt/mTOR Signaling Network
Scientific literature available in the public domain does not currently provide specific details on the direct interaction of this compound with the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling network. This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. genome.jpreumatologiaclinica.org Dysregulation of this cascade is implicated in various diseases. hodoodo.compatsnap.com The pathway is typically initiated by the activation of PI3K at the cell membrane, often through growth factor receptors, which then activates Akt. ncats.io Activated Akt can influence a wide array of downstream targets, including the mTOR complex, which plays a central role in protein synthesis. reumatologiaclinica.org While this compound is known as a phosphodiesterase 4 (PDE4) inhibitor, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, direct evidence detailing its specific modulatory effects on the PI3K/Akt/mTOR cascade is not available in the reviewed literature.
Downstream Impact on JAK/STAT Pathway Activity
There is currently a lack of specific research detailing the direct downstream impact of this compound on the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. The JAK/STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, differentiation, and apoptosis. epo.orgnih.gov Upon ligand binding to a receptor, JAKs are activated and subsequently phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription. mdpi.com Dysregulation of this pathway is associated with various cancers and autoimmune diseases. epo.org As a PDE4 inhibitor, this compound increases intracellular cAMP, which is known to modulate inflammatory responses. patsnap.comiiab.me These inflammatory responses are often mediated by cytokines that utilize the JAK/STAT pathway. However, specific studies elucidating the precise consequential effects of this compound administration on the activation, phosphorylation, or transcriptional activity of specific JAK or STAT family members are not described in the available scientific literature.
Perturbation of Other Relevant Signaling Networks (e.g., TGF-beta/Smad, Wnt)
Specific data on the perturbation of the Transforming Growth Factor-beta (TGF-beta)/Smad and Wnt signaling networks by this compound are not detailed in the current body of scientific literature. The TGF-β and Wnt pathways are fundamental in embryonic development, tissue homeostasis, and fibrosis. ncats.io There is significant crosstalk between these two pathways; for instance, TGF-β can induce the expression of Wnt ligands and activate β-catenin-mediated transcription. ncats.ioepo.org Both pathways can also interact with PI3K/Akt signaling. nih.gov Given this compound's role as a PDE4 inhibitor in treating inflammatory conditions, and the involvement of these signaling networks in inflammatory and fibrotic processes, a potential for interaction exists. However, direct experimental evidence from published studies that demonstrates and characterizes the specific effects of this compound on components of the TGF-beta/Smad or Wnt pathways is not available.
Mechanisms of Biological Activity at the Cellular Level
Impact on Cell Proliferation and Viability
Specific studies detailing the direct impact of this compound on cell proliferation and viability are limited in the publicly accessible literature. Cell viability assays are essential tools for assessing the health of cells in response to various agents by measuring parameters like metabolic activity or membrane integrity. nih.gov Similarly, cell proliferation assays quantify the increase in cell number, often by measuring DNA synthesis. justia.comgoogle.com
As a phosphodiesterase 4 (PDE4) inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.comiiab.me Elevated cAMP can, in turn, regulate processes related to cell proliferation. iiab.me For instance, activation of Protein Kinase A (PKA) by cAMP can influence transcription factors that control the expression of genes involved in the cell cycle. iiab.me Some PDE4 inhibitors have been shown to inhibit the proliferation of immune cells. iiab.megoogleapis.com However, dedicated research that quantifies the specific effects of this compound on the proliferation rates or viability of different cell types, or determines parameters such as its IC50 or EC50 values in these contexts, is not available.
Table 1: Common Assays for Cell Viability and Proliferation
| Assay Type | Principle | Common Reagents | Detection Method |
|---|---|---|---|
| Metabolic Activity | Measures the reductive capacity of viable cells. | MTT, WST-1, Resazurin | Colorimetric/Fluorometric |
| Membrane Integrity | Distinguishes live from dead cells based on membrane permeability. | Trypan Blue, Propidium Iodide, Calcein AM | Microscopic/Fluorometric |
| ATP Content | Quantifies ATP, which is present in metabolically active cells. | Luciferase, Luciferin | Luminescent |
| DNA Synthesis | Measures the incorporation of nucleotide analogs into newly synthesized DNA. | BrdU, EdU | Immunodetection/Fluorometric |
Effects on Cellular Differentiation and Phenotypic Modulation
There is a lack of specific published research on the effects of this compound on cellular differentiation and phenotypic modulation. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a process involving significant changes in gene expression, size, shape, and metabolic activity. google.commedkoo.com Phenotypic modulation, particularly in cells like vascular smooth muscle cells (vSMCs), refers to the ability to switch between different functional states, such as from a contractile to a synthetic phenotype, often in response to environmental cues. nih.gov
While patents mention that PDE4 inhibitors can affect cell differentiation, specific studies focusing on this compound's role in guiding the differentiation of stem cells or modulating the phenotype of specialized cells are not available in the reviewed literature. The underlying mechanisms, such as which differentiation pathways might be affected or what specific phenotypic markers might be altered by this compound, remain to be elucidated through dedicated research.
Role in Regulating Apoptotic and Autophagic Processes
Information specifically detailing the role of this compound in regulating apoptotic and autophagic processes is sparse. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, characterized by the activation of caspases. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which plays a dual role in both cell survival and death.
One database entry from the Kyoto Encyclopedia of Genes and Genomes (KEGG) lists this compound under the "Regulation of autophagy" pathway, suggesting a potential role. However, the database does not provide specific details or references to primary research confirming this link. The inhibition of PDE4 by compounds like this compound leads to an increase in cAMP, a signaling molecule known to interact with key regulators of both apoptosis and autophagy, such as mTOR and PKA. reumatologiaclinica.orgiiab.me For example, some studies on other PDE4 inhibitors have demonstrated an induction of apoptosis in certain cell lines. Nevertheless, specific experimental studies that investigate and confirm the direct effect of this compound on apoptotic pathways (e.g., caspase activation) or autophagic flux (e.g., LC3 processing or p62 degradation) are not present in the reviewed scientific literature.
Modulation of Cell Migration and Invasion
Inhibition of phosphodiesterase 4 (PDE4) is known to modulate the migration and invasion of various inflammatory cells by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov This elevation in cAMP generally leads to the suppression of inflammatory cell functions.
The effect of PDE4 inhibitors on cell migration can, however, vary depending on the cell type and the stimulus. For instance, while PDE4 inhibitors like rolipram have been shown to suppress the migration of epithelial cells and fibroblasts, they can enhance the migration of endotoxin-stimulated macrophages. nih.govresearchgate.net This suggests a complex, context-dependent role for PDE4 in regulating macrophage movement.
In contrast, the effect on other immune cells appears more consistently inhibitory. PDE4 inhibitors have been demonstrated to decrease the migration of neutrophils and eosinophils. scielo.bratsjournals.org For example, rolipram has been found to reduce the migration of rat eosinophils in response to chemoattractants like platelet-activating factor (PAF) and leukotriene B4 (LTB4). scielo.br Similarly, roflumilast (B1684550) N-oxide, the active metabolite of another PDE4 inhibitor, has been shown to inhibit the chemotaxis of neutrophils from patients with Chronic Obstructive Pulmonary Disease (COPD). atsjournals.org This inhibition is thought to occur through a cAMP-mediated mechanism involving the activation of Epac1 (exchange protein directly activated by cAMP 1). atsjournals.org
Given that this compound is a PDE4 inhibitor, it is anticipated to exert similar modulatory effects on the migration of these key inflammatory cells.
Table 1: Effects of PDE4 Inhibitors on Immune Cell Migration
| Cell Type | Effect of PDE4 Inhibition | Example PDE4 Inhibitor | Reference |
|---|---|---|---|
| Macrophages (endotoxin-stimulated) | Enhanced migration | Rolipram | nih.govresearchgate.net |
| Eosinophils | Decreased migration | Rolipram | scielo.br |
Influence on Immune Cell Functions and Inflammatory Mediator Production
The primary anti-inflammatory effect of PDE4 inhibitors stems from their ability to suppress the production of a wide range of inflammatory mediators from various immune cells. frontiersin.orgwikipedia.org This is achieved by elevating intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that modulate gene transcription of inflammatory proteins. frontiersin.org
PDE4 is a crucial enzyme in inflammatory and immune cells, and its inhibition has been shown to suppress the release of pro-inflammatory cytokines and chemokines. frontiersin.orgwikipedia.org A key target is tumor necrosis factor-alpha (TNF-α), a major cytokine involved in systemic inflammation. Several PDE4 inhibitors, including rolipram and cilomilast, have been demonstrated to inhibit the release of TNF-α from human monocytes and other cell types. scielo.brteknokrat.ac.id
Furthermore, PDE4 inhibitors are known to suppress the synthesis of leukotrienes, which are potent chemoattractants and inflammatory mediators. wikipedia.org Specifically, they can inhibit the production of leukotriene B4 (LTB4), a powerful attractant for neutrophils. scielo.brnih.gov The inhibition of both TNF-α and leukotriene synthesis contributes significantly to the anti-inflammatory profile of this drug class. wikipedia.org
The influence of PDE4 inhibition extends to a broad spectrum of cytokines and chemokines involved in inflammatory responses. nih.govnih.govmdpi.com By increasing cAMP, PDE4 inhibitors can suppress the production of various pro-inflammatory cytokines while in some cases up-regulating anti-inflammatory cytokines like IL-10. nih.gov This broad modulatory effect on inflammatory mediator production is central to the therapeutic potential of PDE4 inhibitors in inflammatory diseases.
As a member of this class, this compound is expected to influence immune cell function by similarly inhibiting the production of these key inflammatory mediators.
Table 2: Influence of PDE4 Inhibitors on Inflammatory Mediator Production
| Inflammatory Mediator | Effect of PDE4 Inhibition | Example PDE4 Inhibitor | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Rolipram, Cilomilast | scielo.brteknokrat.ac.id |
| Leukotriene B4 (LTB4) | Inhibition | Not specified | scielo.brwikipedia.org |
| Various Pro-inflammatory Cytokines | Inhibition | General class effect | frontiersin.orgwikipedia.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Cilomilast |
| Leukotriene B4 (LTB4) |
| Platelet-activating factor (PAF) |
| Roflumilast |
| Roflumilast N-oxide |
| Rolipram |
Preclinical Research Methodologies and Models
In Vivo Preclinical Models for Translational Research
In vivo preclinical models, which use living animals, are an indispensable part of translational research, bridging the gap between laboratory discoveries and human clinical trials. ijpras.comyoutube.com These models are essential for evaluating a drug's efficacy and safety in a complex, whole-body system. imavita.comrxcelerate.comnih.gov The choice of an animal model that accurately mimics the human disease is paramount for the predictive value of the preclinical data. nih.govnih.gov
For an anti-inflammatory agent, various animal models of inflammatory diseases are employed. ijpras.com For example, to test a compound's potential for treating respiratory diseases, lung inflammation can be induced in rodents using substances like lipopolysaccharide (LPS), and the compound's ability to reduce this inflammation is then measured. nih.gov Similarly, models of skin inflammation or arthritis would be used to evaluate efficacy for those conditions. ijpras.com While the specific in vivo models used in the preclinical assessment of Catramilast are not detailed in publicly available sources, the use of such models is a regulatory requirement for the development of new medicines. youtube.comresearchgate.net
Murine Models of Disease Pathophysiology
Murine models are foundational in the preclinical evaluation of anti-inflammatory compounds like this compound. Given that PDE4 inhibitors are primarily developed for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), several well-established mouse models are employed. nih.gov
For asthma, models often involve sensitization and challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) to induce a Th2-driven inflammatory response, characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. ersnet.org In these models, the efficacy of a PDE4 inhibitor would be assessed by its ability to reduce these hallmark features of asthma.
In the context of COPD, murine models typically involve chronic exposure to cigarette smoke or other noxious particles to induce a neutrophilic inflammatory response, emphysema, and small airway remodeling. nih.gov The anti-inflammatory effects of compounds like this compound are evaluated by measuring the reduction in inflammatory cell influx into the lungs and the mitigation of structural lung damage. nih.govopenrespiratorymedicinejournal.com
| Murine Model | Inducing Agent | Key Pathophysiological Features | Relevance to Human Disease |
| Allergic Asthma | Ovalbumin (OVA), House Dust Mite (HDM) | Eosinophilic inflammation, Airway hyperresponsiveness, Mucus hypersecretion | Mimics Th2-high asthma subtype |
| COPD | Cigarette Smoke, Lipopolysaccharide (LPS) | Neutrophilic inflammation, Emphysema, Airway remodeling | Replicates key features of COPD in smokers |
Utilization of Other Relevant Animal Species (e.g., Drosophila in pharmacological research context)
While rodent models are predominant, other species can offer unique insights into the pharmacological effects of a compound. The fruit fly, Drosophila melanogaster, has emerged as a valuable tool in pharmacological research due to its genetic tractability and the conservation of key inflammatory signaling pathways with mammals. nih.govmdpi.com
In the context of a PDE4 inhibitor, Drosophila models can be utilized to study the fundamental aspects of innate immunity and inflammation. imrpress.comnih.gov For instance, genetic manipulation of the fly's immune pathways, such as the Toll and Imd pathways, can create a sensitized background to test the anti-inflammatory effects of a compound. While not a direct model for complex human diseases like asthma or COPD, Drosophila can be employed for high-throughput screening of compounds and for dissecting the molecular mechanisms of action in a simplified, yet relevant, biological system. mdpi.com
Design and Selection of Clinically Relevant Animal Models
The selection of an appropriate animal model is a critical step in preclinical research, as it directly impacts the translational relevance of the findings. nih.govnih.gov For an anti-inflammatory agent like this compound, the choice of model depends on the specific therapeutic indication being targeted.
The ideal animal model should mimic the human disease in terms of etiology, pathophysiology, and response to treatment. ijpsr.comsemanticscholar.org For instance, if the primary indication for this compound is a specific subtype of asthma, a model that recapitulates the endotype of that subtype would be chosen. This often involves careful consideration of the genetic background of the animal, the nature of the inflammatory stimulus, and the endpoints being measured. mdpi.com
Furthermore, the design of the study, including the timing of drug administration (prophylactic versus therapeutic), the route of administration, and the duration of treatment, is crucial for obtaining clinically meaningful data. altasciences.com
Integration of Preclinical Pharmacodynamic Endpoints
Pharmacodynamic (PD) endpoints are essential for demonstrating the biological activity of a drug candidate in a living organism. nih.gov In the preclinical evaluation of this compound, a range of PD biomarkers would be assessed to confirm target engagement and to quantify the anti-inflammatory effects.
These endpoints can include measurements of inflammatory cells in bronchoalveolar lavage fluid (BALF), histological analysis of lung tissue to assess inflammation and structural changes, and the quantification of key inflammatory mediators such as cytokines and chemokines in tissue homogenates or bodily fluids. nih.gov For a PDE4 inhibitor, a key PD marker would be the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels in target cells. frontiersin.org
The integration of pharmacokinetic (PK) data with PD endpoints (PK/PD modeling) is crucial for understanding the exposure-response relationship and for predicting the therapeutic dose and dosing regimen in humans. researchgate.net
| Pharmacodynamic Endpoint | Method of Measurement | Relevance to Disease Pathophysiology |
| Inflammatory Cell Infiltration | Bronchoalveolar Lavage (BAL), Histology | Quantifies the extent of cellular inflammation in the airways and lung tissue. |
| Cytokine and Chemokine Levels | ELISA, Multiplex Assays | Measures the levels of key inflammatory mediators involved in disease pathogenesis. |
| Airway Hyperresponsiveness | Plethysmography | Assesses the degree of airway narrowing in response to a constrictor agent. |
| Lung Function | Forced Oscillation Technique | Provides a measure of respiratory mechanics and lung function. |
Computational and Cheminformatics Approaches
In addition to in vivo studies, computational methods play a vital role in the discovery and optimization of novel drug candidates like this compound. These in silico techniques provide valuable insights into the molecular interactions between the drug and its target, and can help to predict the activity of new chemical entities.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful tools for visualizing and predicting the binding of a ligand, such as this compound, to its protein target, PDE4. nih.goveurekaselect.com These methods utilize the three-dimensional structure of the PDE4 active site to simulate the docking of the inhibitor and to calculate the binding affinity. nih.gov
The docking studies for PDE4 inhibitors typically reveal key interactions with conserved amino acid residues within the active site. mdpi.com These interactions often include hydrogen bonds with a conserved glutamine residue, as well as hydrophobic interactions with surrounding pockets. mdpi.com By understanding these interactions, medicinal chemists can design new molecules with improved potency and selectivity. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. wikipedia.orgnih.gov SAR involves systematically modifying the chemical structure of a compound and assessing the impact of these changes on its biological activity. mdpi.com For PDE4 inhibitors, this could involve altering various substituents on the core scaffold to enhance potency or to improve pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) is a more advanced computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed for PDE4 inhibitors. nih.gov These models can predict the activity of novel compounds before they are synthesized, thereby accelerating the drug discovery process. nih.gov
| Computational Method | Application in this compound Research | Key Outputs |
| Molecular Docking | Predict the binding mode and affinity of this compound to the PDE4 active site. | Binding energy, Key amino acid interactions, Putative binding pose. |
| SAR Analysis | Guide the chemical synthesis of this compound analogs with improved properties. | Identification of key structural motifs for activity and selectivity. |
| QSAR Modeling | Develop predictive models for the biological activity of novel PDE4 inhibitors. | Statistical models correlating structural features with inhibitory potency. |
Virtual Screening for Novel Ligand Identification
Virtual screening has become an indispensable tool in modern drug discovery for the identification of novel chemical entities that can modulate the activity of a biological target. In the context of phosphodiesterase 4 (PDE4) inhibitors, computational techniques are employed to screen large libraries of virtual compounds to identify those with a high probability of binding to the enzyme's active site. This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) of physical compounds.
The process typically begins with the creation of a pharmacophore model based on the known structural features of existing PDE4 inhibitors. nih.govnih.govplos.org These models define the essential three-dimensional arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding and inhibitory activity. nih.govplos.org The validated pharmacophore model is then used as a filter to screen virtual compound databases, identifying molecules that possess the desired spatial arrangement of these features. nih.govnih.govplos.org
Following pharmacophore-based screening, molecular docking studies are often conducted to further refine the list of potential hits. nih.govnih.gov Docking algorithms predict the preferred orientation of a ligand when bound to the active site of the target protein, in this case, the catalytic domain of a PDE4 isoform. nih.gov The binding site of PDE4 is well-characterized and consists of three main pockets: an M pocket containing essential metal ions (Zn²⁺ and Mg²⁺), a solvent-filled S pocket, and a Q pocket which is the primary site for inhibitor binding. nih.gov The docking simulations score the potential ligands based on their predicted binding affinity and interaction patterns with key amino acid residues within these pockets. nih.govnih.gov
The reliability of virtual screening methods in predicting the activity of PDE4B inhibitors has been demonstrated, with studies showing high correlation coefficients between computational predictions and experimental results. ingentaconnect.com These computational approaches, particularly when used in combination, have proven successful in identifying novel and potent PDE4 inhibitors. ingentaconnect.com
Application of Fragment-Based Drug Discovery (FBDD) Principles
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and widely applied strategy for identifying novel inhibitors for a variety of drug targets, including phosphodiesterases (PDEs). acs.orgnih.govcam.ac.ukfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to the target protein. frontiersin.org These initial fragment hits then serve as starting points for the development of more potent and selective lead compounds through a process of fragment linking, growing, or merging. acs.orgfrontiersin.org
One of the key advantages of FBDD is that it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of larger, more complex molecules. frontiersin.org Because fragments are smaller and less complex, they can form higher quality interactions with the target, providing a more optimal starting point for optimization.
Several successful FBDD campaigns have been reported for the discovery of PDE inhibitors. acs.org For instance, a screen of a 1040-fragment library was employed to guide the selection of compounds for HTS against PDE10A. acs.org In another example, a screen of 3000 fragments yielded a 14% hit rate at a concentration of 100 µM. acs.org A particularly relevant early example of FBDD against a PDE was conducted by Plexxikon Inc., which utilized fragment-based screening followed by crystallographic studies to successfully identify a series of potent PDE4 inhibitors. acs.org
The general workflow for an FBDD campaign against a target like PDE4 would involve the following key steps, each employing specific biophysical techniques for validation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique extensively used in FBDD for the identification and characterization of fragment binding to a target protein. osti.govspringernature.comfrontiersin.org Both ligand-observed and protein-observed NMR experiments are employed in fragment screening. nih.govresearchgate.net
In ligand-observed NMR, the signals of the small molecules in the fragment library are monitored. springernature.com Changes in these signals upon addition of the target protein can indicate binding. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY are commonly used for this purpose. frontiersin.org
Protein-observed NMR, on the other hand, directly monitors the signals of the target protein, which is typically isotopically labeled (e.g., with ¹⁵N). nih.govresearchgate.net When a fragment binds to the protein, it causes perturbations in the chemical shifts of the amino acid residues at or near the binding site. frontiersin.org These chemical shift perturbations (CSPs) provide direct evidence of binding and can also be used to map the binding site on the protein surface. frontiersin.orgresearchgate.net The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein-observed NMR screening. researchgate.net
NMR offers several advantages for fragment screening, including its ability to detect weak binding events, provide information on the binding site, and determine the dissociation constant (Kd) of the fragment-protein interaction. osti.govnih.gov
X-ray Crystallography for Structural Elucidation of Complexes
X-ray crystallography is a critical tool in FBDD as it provides high-resolution, three-dimensional structural information of a fragment bound to its target protein. nih.govnih.gov This detailed structural insight is invaluable for understanding the binding mode of the fragment and for guiding the subsequent optimization process. nih.gov
In a typical FBDD workflow, after initial hits are identified by other biophysical methods like NMR or thermal shift assays, X-ray crystallography is used to confirm binding and determine the precise interactions between the fragment and the protein. nih.govdntb.gov.ua The crystal structure reveals the exact orientation of the fragment in the binding pocket, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. nih.gov
For PDE4 inhibitors, crystal structures of the catalytic domains of PDE4A, PDE4B, and PDE4D in complex with various inhibitors have been determined, providing a structural basis for inhibitor binding and selectivity. nih.govresearchgate.netresearchgate.net This structural information is crucial for the structure-based design of more potent and selective inhibitors by, for example, growing the fragment to occupy adjacent pockets or linking two fragments that bind to nearby sites. acs.org
Biophysical Techniques (e.g., SPR, ITC, MST) for Binding Assessment
In addition to NMR and X-ray crystallography, a variety of other biophysical techniques are employed in FBDD to detect and quantify the binding of fragments to the target protein. These methods are often used for initial screening, hit validation, and determining binding affinities and kinetics.
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. frontiersin.orgresearchgate.net In an FBDD context, the target protein is typically immobilized on the sensor chip, and a solution containing the fragments is flowed over the surface. Binding of a fragment to the protein causes a change in the refractive index, which is detected as a response. SPR can be used to screen fragment libraries and to determine the kinetics (association and dissociation rates) and affinity (Kd) of the interaction. frontiersin.orgresearchgate.net
Isothermal Titration Calorimetry (ITC) : ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of a biomolecular interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In an ITC experiment, a solution of the fragment is titrated into a solution containing the target protein, and the resulting heat changes are measured.
MicroScale Thermophoresis (MST) : MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a protein is dependent on its size, charge, and hydration shell. When a fragment binds to the protein, these properties can change, leading to a change in its thermophoretic mobility. MST can be used to quantify the binding affinity between a fragment and a protein in solution.
These biophysical techniques provide complementary information and are often used in combination to build a comprehensive understanding of fragment binding, which is essential for successful hit-to-lead optimization in an FBDD campaign.
Synthetic and Medicinal Chemistry Methodologies
Synthetic Routes and Chemical Optimization Strategies
The chemical synthesis of this compound, as an aryl sulfonamide derivative, would likely follow established synthetic methodologies for this class of compounds. The synthesis of novel sulfonamide series designed as PDE4 inhibitors often involves multi-step reaction sequences. nih.govmontclair.edu A common approach for the synthesis of aryl sulfonamides is the reaction of an appropriately substituted arylsulfonyl chloride with a primary or secondary amine in the presence of a base. rsc.org
In the context of medicinal chemistry, the optimization of initial hits, whether identified through high-throughput screening, virtual screening, or fragment-based approaches, is a critical step in the drug discovery process. For PDE4 inhibitors, optimization strategies often focus on improving potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. acs.orgtandfonline.com
Structure-activity relationship (SAR) studies are central to the optimization process. nih.gov These studies involve the systematic modification of different parts of the lead molecule and the evaluation of the resulting analogs for their biological activity. For example, in the development of a series of 1,7-napthyridine PDE4 inhibitors, directed structural changes were made to increase aqueous solubility, which in turn led to superior pharmacokinetic properties while maintaining potent PDE4 inhibition. acs.org
For aryl sulfonamide PDE4 inhibitors, medicinal chemists would explore modifications to both the aryl group and the sulfonamide moiety to enhance interactions with the PDE4 active site. For instance, the introduction of different substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. Similarly, modifications to the amine component of the sulfonamide can be used to probe different regions of the binding pocket and to optimize physicochemical properties such as solubility and permeability.
Design of Prodrugs and Advanced Drug Delivery Systems (e.g., Dipeptide-Based Linkers)
The development of prodrugs and advanced drug delivery systems represents a strategic approach in pharmaceutical sciences to optimize the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These strategies aim to enhance drug solubility, stability, and targeted delivery, thereby improving efficacy and minimizing off-target effects. While the application of these methodologies is widespread across various drug development pipelines, specific public-domain research detailing the design of prodrugs or advanced drug delivery systems, such as those involving dipeptide-based linkers, for the compound "this compound" is not available in the currently accessible scientific literature.
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient. This approach can be employed to overcome challenges such as poor absorption, rapid metabolism, or lack of site-specific delivery. The use of linkers, including dipeptide-based linkers, is a sophisticated strategy in prodrug design. Dipeptide linkers can be engineered to be selectively cleaved by specific enzymes, such as proteases that are overexpressed in disease tissues, allowing for targeted drug release at the site of action.
Advanced drug delivery systems encompass a range of technologies, including nanoparticles, liposomes, and polymer-drug conjugates, designed to control the rate, time, and place of drug release in the body. These systems can protect the drug from premature degradation, extend its circulation time, and facilitate its accumulation in target tissues.
Investigational Therapeutic Potential in Preclinical Settings
Exploration in Pain Pathophysiology Research
Preclinical Models of Nociceptive Processes
There is no specific information available in the public domain regarding the investigation of Catramilast in preclinical models of nociceptive processes.
Investigations in Neuropathic Pain Models
Similarly, detailed findings from investigations of this compound in preclinical models of neuropathic pain have not been publicly disclosed.
Anti-inflammatory and Immunomodulatory Research
As a PDE4 inhibitor, this compound belongs to a class of drugs known for their anti-inflammatory and immunomodulatory effects. iiab.me However, specific preclinical data on this compound's performance in models of inflammation and immune modulation are not detailed in the available literature.
Preclinical Models of Inflammatory Responses
Publicly accessible research does not provide specific details on the use or efficacy of this compound in preclinical models of inflammatory responses.
Modulation of Immune Cell Activation and Effector Functions
Information regarding the specific modulatory effects of this compound on immune cell activation and effector functions in preclinical settings is not available in the public domain.
Oncological Research Applications in Preclinical Studies
Patent documents include this compound in a list of PDE4 inhibitors with potential applications in immunotherapy for cancer. google.comgoogleapis.com However, no specific preclinical studies demonstrating its direct or adjunctive role in oncological research have been published.
Inhibition of Tumor Cell Growth in Preclinical Models
The rationale for investigating PDE4 inhibitors like this compound in cancer is based on the enzyme's role in regulating intracellular signaling pathways that are often dysregulated in cancer cells. nih.govmdpi.com PDE4 enzymes are the primary regulators of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in cell proliferation, differentiation, and apoptosis. nih.gov Abnormal expression or activity of PDE4 has been linked to the progression of several cancers by promoting cell proliferation and survival. nih.gov
Preclinical research has demonstrated that inhibiting PDE4 can suppress the growth of various tumor cells. researchgate.net While specific data on this compound's direct impact on a wide range of cancer cell lines from large-scale screens like the NCI-60 is not yet broadly published, the established anti-proliferative effects of other PDE4 inhibitors in preclinical models of lung and breast cancer provide a strong basis for its investigation. researchgate.netcancer.gov The general mechanism involves elevating intracellular cAMP levels, which can in turn activate protein kinase A (PKA) and other downstream effectors to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
A representative table of the effects of PDE4 inhibitors on cancer cell lines is shown below. Note that this data is illustrative of the class of drugs and not specific to this compound.
| Cell Line | Cancer Type | PDE4 Inhibitor | Effect |
| B-cell lymphoma cells | B-cell lymphoma | Roflumilast (B1684550) | Anti-tumor activity demonstrated. nih.gov |
| Triple-negative breast cancer cells | Breast Cancer | Rolipram (B1679513) | Inhibition of tumor growth in vitro and in vivo (in combination with cAMP-enhancing agents). nih.gov |
| Colorectal cancer cells | Colorectal Cancer | Apremilast | Tumor regression in murine models. nih.gov |
Effects on Cancer Stem Cell Biology
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. wikipedia.orgnih.gov Therapies that can effectively target this resilient cell population are of significant interest in oncology. wikipedia.org The concept posits that while traditional chemotherapies may eliminate the bulk of tumor cells, they often fail to eradicate CSCs, leading to relapse. wikipedia.org
The signaling pathways that govern the "stemness" of CSCs are complex and can be influenced by the tumor microenvironment. frontiersin.org Research is ongoing to understand how modulating intracellular signaling with agents like PDE4 inhibitors could impact CSC viability and function. The theory is that by altering the intricate signaling networks within CSCs, it may be possible to force them out of their self-renewing state and render them more susceptible to other treatments. dkfz.demdpi.com While direct studies on this compound's effect on CSCs are in early stages, the known involvement of the cAMP pathway in cellular differentiation provides a strong rationale for this line of investigation. nih.gov
Preclinical Assessment in Combination Strategies for Oncological Targets
The use of combination therapies is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously. oncotarget.comicr.ac.uk The premise is that combining drugs with different mechanisms of action can lead to synergistic or additive effects, resulting in better patient outcomes than monotherapy. harvard.edumdpi.com
Preclinical studies are exploring the potential of PDE4 inhibitors in combination with other anticancer agents. nih.gov For instance, combining PDE4 inhibitors with immune checkpoint inhibitors is an area of active investigation. nih.gov The rationale is that by modulating the tumor microenvironment and enhancing anti-tumor immune responses, PDE4 inhibitors could improve the efficacy of immunotherapies. nih.gov Additionally, there is evidence that PDE4 inhibitors can synergize with certain chemotherapeutic agents. oncotarget.com For example, in preclinical models of B-cell lymphoma, PDE4 inhibitors have shown promising synergistic anti-tumor effects. nih.gov The potential of this compound in such combination strategies is a key area of ongoing preclinical research, aiming to identify effective therapeutic partnerships for various cancer types. ostherapies.comnih.gov
The following table illustrates the principles of combination therapy being explored with PDE4 inhibitors.
| Combination Strategy | Rationale | Preclinical Model/Cancer Type |
| PDE4 Inhibitor + Immune Checkpoint Inhibitor | Enhance anti-tumor immune response. nih.gov | Lung Adenocarcinoma (LUAD) nih.gov |
| PDE4 Inhibitor + Chemotherapy | Synergistic cytotoxicity and overcoming drug resistance. oncotarget.commdpi.com | B-cell lymphoma nih.gov |
| PDE4 Inhibitor + Targeted Therapy | Enhance the effect of agents targeting specific cancer-driving mutations. nih.gov | Sorafenib in renal cell carcinoma nih.gov |
Other Emerging Preclinical Research Avenues (e.g., potential in regulatable biocircuit systems)
A novel and exciting area of research is the use of this compound in the context of regulatable biocircuit systems. googleapis.com These are engineered biological circuits designed to control gene and protein expression in a tunable and temporal manner, offering a new frontier for cell and gene therapies. justia.comgoogle.com
In these systems, small, cell-permeable molecules are used to control the stability and therefore the function of a target protein. google.com this compound is listed as a potential small molecule that can be used to regulate these systems. googleapis.com Specifically, these biocircuits can incorporate "destabilizing domains" (DDs) which are engineered protein domains that are unstable in the absence of a specific small molecule ligand. When the ligand, such as this compound, is present, it binds to the DD, stabilizing it and allowing the attached therapeutic protein to function. This technology allows for precise external control over the therapeutic activity within the body, potentially minimizing off-target effects and improving the safety and efficacy of potent therapies. justia.com This application positions this compound not as a direct therapeutic agent, but as a critical control component in sophisticated, next-generation therapeutic platforms. googleapis.combiocircuit.com
Comparative Preclinical Analysis and Analogous Compounds
Comparative Preclinical Profiling with Established PDE4 Inhibitors
Catramilast is classified as a second-generation PDE4 inhibitor. This generation of drugs was developed to improve upon the therapeutic window of first-generation compounds like Rolipram (B1679513), which was limited by side effects such as nausea and emesis. The most relevant comparators for this compound are Roflumilast (B1684550) and Cilomilast, which are among the most extensively studied PDE4 inhibitors. medscape.comfrontiersin.org
The potency of PDE4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro. handwiki.org Efficacy refers to the maximal response a drug can produce, which in in vivo models often translates to the reduction of inflammation or other disease-specific markers. tandfonline.com
Second-generation PDE4 inhibitors are characterized by high potency, often in the nanomolar (nM) or even picomolar (pM) range. atsjournals.org Roflumilast, for instance, is a highly potent inhibitor of PDE4, with IC50 values against PDE4 isolated from human neutrophils reported to be as low as 0.8 nM. tandfonline.com Its primary metabolite, Roflumilast N-oxide, is also a potent inhibitor. tandfonline.comnih.gov Piclamilast is another analogue noted for its exceptionally high potency. atsjournals.org In contrast, Cilomilast is generally less potent than Roflumilast. nih.gov
While the specific IC50 value for this compound is not publicly documented in comparative studies, its structural classification alongside other second-generation "milast" compounds suggests it possesses high potency. The table below presents the in vitro potency of several established PDE4 inhibitors against different PDE4 subtypes.
Table 1: Comparative In Vitro Potency (IC50) of Select PDE4 Inhibitors This table is interactive. Use the search bar to filter by compound or subtype.
Data sourced from multiple preclinical studies. atsjournals.orgsci-hub.semdpi.com Values can vary based on assay conditions.
In vivo efficacy studies in animal models are crucial for validating the anti-inflammatory potential of PDE4 inhibitors. tandfonline.com Roflumilast has demonstrated significant efficacy in a range of animal models of inflammatory diseases. For example, in rat models of lipopolysaccharide (LPS)-induced pulmonary neutrophilia, orally administered Roflumilast was potent in reducing the influx of neutrophils and the release of tumor necrosis factor-alpha (TNF-α), with an ED50 (effective dose for 50% of maximal response) of 0.3 µmol/kg. nih.gov In this model, Roflumilast was found to be approximately 310-fold more potent than Cilomilast. nih.gov Furthermore, in chronic models of cigarette smoke exposure in mice, Roflumilast was shown to prevent the development of emphysema by reducing macrophage accumulation and protecting against the degradation of lung elastin. atsjournals.org In models of experimental colitis, Roflumilast also reduced clinical disease scores and suppressed TNF-α production in the colon. plos.orgscielo.br
Given that this compound shares a core structural scaffold with Roflumilast, it is anticipated to exhibit a strong anti-inflammatory profile in similar in vivo models of diseases like atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD). epo.orgnih.gov
The primary molecular effect of all PDE4 inhibitors is to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in immune and inflammatory cells. nih.gov This elevation in cAMP activates signaling pathways, such as those involving protein kinase A (PKA), which ultimately leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory ones. nih.gov
The distinctive effects of second-generation inhibitors like Roflumilast, and by extension this compound, are linked to their selectivity for specific PDE4 subtypes. The PDE4 family has four main subtypes (PDE4A, B, C, and D). nih.gov It is widely believed that the inhibition of PDE4B is primarily responsible for the anti-inflammatory effects, while the inhibition of PDE4D is associated with the class-typical side effect of emesis. frontiersin.orgnih.gov
Roflumilast demonstrates high affinity for both PDE4B and PDE4D. mdpi.com Its cellular effects include the potent suppression of a wide array of functions in inflammatory cells. In preclinical studies, Roflumilast has been shown to inhibit the release of TNF-α, various interleukins, and chemokines from monocytes, T-cells, neutrophils, and eosinophils. tandfonline.comnih.gov For instance, in a study with COPD patients, Roflumilast treatment led to significant reductions in sputum counts of both neutrophils and eosinophils. tandfonline.com This broad anti-inflammatory activity on key cells involved in airway inflammation distinguishes it from inhibitors with a narrower cellular impact.
Structure-Activity Relationships Across "Milast" Analogues
The structure-activity relationship (SAR) describes how a molecule's chemical structure relates to its biological activity. nih.gov For the "milast" class of PDE4 inhibitors, the core scaffold is typically a catechol-ether moiety, which mimics the adenine (B156593) portion of cAMP and binds within the enzyme's active site. nih.gov
This compound's chemical name is 1-{(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl}-1,3-dihydro-2H-imidazol-2-one. A key structural feature it shares with the highly potent Roflumilast is the 3-cyclopropylmethoxy-4-substituted phenyl group. This catechol-ether portion of the molecule is critical for high-affinity binding. SAR studies have shown that the two ether substituents on the catechol ring fit into specific hydrophobic pockets (Q1 and Q2) within the PDE4 active site, and the nature of these groups significantly influences potency. nih.gov The cyclopropylmethoxy group, in particular, is associated with high potency. sci-hub.senih.gov
The differences between various "milast" analogues arise from modifications to this core and other parts of the molecule. For example:
Roflumilast has a 3,5-dichloropyridyl-amide group attached to the catechol-ether core. This group contributes significantly to its high potency. nih.govnih.gov
Apremilast incorporates a phthalimide (B116566) ring, which is thought to contribute to its specific immunomodulatory profile, although it is less potent than Roflumilast. nih.gov
SAR studies on Roflumilast analogues have demonstrated that replacing the dichloropyridine ring or modifying the amide linker often leads to a reduction in potency, highlighting the optimized nature of its structure. nih.govnih.gov The imidazol-2-one ring system in this compound represents another variation on the non-catechol portion of the molecule, designed to achieve a specific balance of potency, selectivity, and pharmacokinetic properties.
Insights for Rational Design of Next-Generation Compounds
Insights gained from the preclinical and structural analysis of compounds like this compound and its analogues are vital for the rational design of future PDE4 inhibitors with improved therapeutic profiles. nih.gov The primary goals are to enhance efficacy while minimizing dose-limiting side effects.
A key strategy is to achieve subtype selectivity . Since PDE4B inhibition is linked to anti-inflammatory efficacy and PDE4D inhibition to emesis, designing inhibitors with a preference for PDE4B is a major goal. nih.govresearchgate.net This can be achieved by exploiting subtle differences in the amino acid sequences and conformation of the active sites between the subtypes. nih.gov For example, designing molecules that interact with non-conserved residues outside the primary binding pocket could confer the desired selectivity. frontiersin.orgresearchgate.net Studies on Roflumilast analogues have shown that it is possible to create compounds with a higher selectivity ratio for PDE4B over PDE4D. sci-hub.senih.gov
Another approach involves allosteric modulation . Instead of competing with cAMP at the active site, allosteric modulators bind to a different site on the enzyme, which could offer a more subtle way to regulate its activity and potentially avoid side effects associated with complete catalytic inhibition. biorxiv.org
Finally, the development of inhaled or topical formulations is a strategy to deliver the drug directly to the site of inflammation (e.g., lungs or skin), thereby maximizing local efficacy and minimizing systemic exposure and associated adverse effects. nih.gov The development of this compound under the alternative name "Atopik" suggests a potential focus on topical application for atopic dermatitis, which aligns with this rational design strategy. epo.orgnih.gov
Synthesis and Future Directions in Catramilast Academic Research
Comprehensive Summary of Preclinical Discoveries
Catramilast is a selective phosphodiesterase 4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory effects. iiab.megoogle.comiiab.me Preclinical research, encompassing both in vitro (cell-based) and in vivo (animal model) studies, has primarily focused on its potential for treating inflammatory diseases, particularly those affecting the respiratory system like asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govrutgers.edu
The fundamental mechanism of action for this compound, like other PDE4 inhibitors, is the prevention of the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. iiab.meencyclopedia.pub
Numerous preclinical studies have demonstrated that PDE4 inhibitors can suppress key features of inflammatory airway diseases. nih.govrutgers.edu In vitro, these compounds have been shown to inhibit the release of pro-inflammatory cytokines and chemokines from various immune cells. encyclopedia.pub In animal models of allergic pulmonary inflammation, PDE4 inhibitors consistently reduce the recruitment of eosinophils to the airways and alleviate bronchial hyperresponsiveness, two hallmark characteristics of asthma. rutgers.eduencyclopedia.pub Similarly, in vivo studies show that PDE4 inhibitors can suppress cell recruitment and the activation of inflammatory cells in response to various insults to the airways. nih.govrutgers.edu
While specific preclinical data for this compound is not as extensively published as for compounds like Roflumilast (B1684550) or Apremilast, its classification as a second-generation PDE4 inhibitor suggests it was developed to optimize the therapeutic window, aiming for potent anti-inflammatory effects. iiab.meencyclopedia.pubnih.gov The development of second-generation inhibitors was largely driven by the need to improve upon first-generation compounds like Rolipram (B1679513), which were hampered by significant side effects. encyclopedia.pubnih.gov
Interactive Data Table: Summary of Preclinical Findings for PDE4 Inhibitors
| Study Type | Model System | Key Findings | Relevance to this compound |
| In Vitro | Human Rheumatoid Synovial Cells | Inhibition of spontaneous TNF-alpha production. iiab.me | Demonstrates direct anti-inflammatory effect on a key cytokine. |
| In Vitro | Eosinophils, Neutrophils, Monocytes | Suppression of inflammatory cell activation, including superoxide (B77818) generation, chemotaxis, and degranulation. encyclopedia.pub | Underpins the mechanism for reducing cellular inflammation in target tissues. |
| In Vivo | Murine Models of Psoriasis | Reduction in epidermal thickness and expression of inflammatory markers (ICAM-1, HLA-DR, TNF-α). nih.gov | Provides a rationale for potential use in dermatological inflammatory conditions. |
| In Vivo | Animal Models of Allergic Asthma | Inhibition of eosinophil recruitment to airways and reduction of bronchial hyperresponsiveness. nih.govrutgers.edu | Supports the primary therapeutic target of respiratory diseases. |
| In Vivo | Rodent Models of COPD | Suppression of inflammatory cell influx and activation in the lungs following exposure to irritants. nih.gov | Confirms activity in models relevant to chronic bronchitis and emphysema. |
Advanced Methodological Recommendations for Future Research
To bridge the existing knowledge gaps and improve the predictive value of preclinical research, future studies on this compound should incorporate more advanced and integrated methodologies.
Future research should move beyond traditional, isolated in vitro and in vivo experiments towards multi-scale and integrated models. slideshare.net Quantitative and Systems Pharmacology (QSP) is an approach that uses computational, multi-scale models to integrate data from diverse sources, spanning different timeframes and biological scales (from molecular to whole-organism). researchgate.net Such models can reconcile data from different experimental conditions, like in vitro cell assays and in vivo animal studies, to generate more robust and validated predictions. slideshare.netresearchgate.net
For this compound, this would involve:
Developing models that link its molecular-level PDE4 inhibition to cellular responses (e.g., cytokine suppression), tissue-level effects (e.g., reduced airway inflammation), and whole-organism outcomes. researchgate.net
Integrating pharmacokinetic data with pharmacodynamic data to better predict the exposure-response relationship in different tissues.
Utilizing advanced in vitro systems like microphysiological systems (MPS), such as "organs-on-chips," which can more accurately represent human physiology and predict drug responses. diaglobal.org These platforms could be used alongside animal models to assess species-specific effects and improve translational accuracy. diaglobal.orgacs.org
Key applications for future this compound research include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and other 'omic' datasets to further validate the role of PDE4 isoforms in specific disease states and identify potential new therapeutic targets or pathways modulated by this compound. nih.govmodernvivo.com
Predictive Modeling: ML models can be trained on existing chemical and biological data to predict the efficacy and potential toxicity of this compound and related compounds, helping to prioritize safer and more effective drug candidates. nih.gov This can shorten development cycles and reduce costs. datacamp.com
Data Analysis and Interpretation: AI can automate the analysis of large datasets from preclinical experiments, such as high-content imaging or multi-omics studies, to extract meaningful insights and reveal hidden correlations that can drive new hypotheses. modernvivo.com For example, AI-powered analytics can enhance biomarker discovery by rapidly analyzing vast datasets and uncovering novel biomarker signatures. crownbio.com
Framework for Qualitative and Mixed-Methods Evidence Synthesis in Pharmaceutical Sciences
To gain a more holistic understanding, future research should not be limited to quantitative data. Qualitative and mixed-methods approaches, which combine quantitative and qualitative data, can provide deeper insights into complex issues that numbers alone cannot capture. researchgate.netlibguides.com
While qualitative research is more commonly associated with social sciences, its principles can be adapted to preclinical science to synthesize non-numerical data, such as observational notes on animal behavior, histopathological descriptions, or researcher logs from complex experiments. This can add valuable context to quantitative findings.
Methodologies for synthesizing qualitative evidence include:
Thematic Synthesis: This is one of the most common approaches and involves identifying recurring themes or patterns across different qualitative data sources. youtube.comnih.gov It is an interpretive method that aims to generate new insights or theories from the evidence base. youtube.com For preclinical work, this could involve systematically coding and analyzing descriptive notes from various animal studies to identify consistent, nuanced effects of this compound on behavior or pathology that are not captured by standard quantitative scores.
Framework Synthesis: This method uses a pre-existing framework or model to classify and analyze the findings from different studies. youtube.com It is useful when researchers want to test or elaborate on an existing theory.
Meta-Aggregation: This approach focuses on assembling findings and avoids re-interpretation, presenting the data as intended by the original authors. researchgate.net It is aligned with the systematic review process and emphasizes fidelity to the primary data. researchgate.net This could be used to create a comprehensive summary of all descriptive findings related to this compound's effects across multiple studies.
Approaches for Integrating Diverse Preclinical Evidence Streams
The development of novel therapeutic agents such as this compound, a phosphodiesterase-4 (PDE4) inhibitor, relies on the effective integration of a wide array of preclinical data. This process is crucial for building a comprehensive understanding of a compound's pharmacological profile and for making informed decisions about its potential progression to clinical trials. The integration of diverse preclinical evidence streams involves a multi-faceted approach, combining data from computational, in vitro, and in vivo studies to create a cohesive picture of the drug's characteristics.
Preclinical research for a compound like this compound typically begins with basic research to understand its fundamental properties and mechanism of action. This is followed by drug discovery and candidate nomination, lead optimization, and finally, Investigational New Drug (IND)-enabling studies. ppd.com Throughout this pipeline, various types of data are generated, each providing a unique piece of the puzzle.
Computational Approaches in Preclinical Research
In the early stages of drug discovery, computational, or in silico, methods play a significant role in identifying and refining potential drug candidates. plos.org These approaches, which include molecular docking, virtual screening, and molecular dynamics simulations, allow researchers to predict how a compound like this compound might interact with its target protein, PDE4. plos.org By screening large chemical libraries computationally, promising candidates can be identified and prioritized for further experimental testing, a process that is both time and cost-effective. plos.org For instance, in silico tools can predict the binding affinity of a compound to the active site of PDE4 and help in understanding the key molecular interactions. plos.orgfrontiersin.org
Furthermore, computational toxicology methods are employed to predict potential adverse effects early in the development process, helping to reduce the reliance on animal testing. aurigeneservices.com These models can assess a compound's potential for toxicity based on its chemical structure and properties. aurigeneservices.com
In Vitro and In Vivo Models
Following promising in silico results, the next step involves testing the compound in laboratory-based in vitro and in vivo models. In vitro studies, which are conducted in a controlled environment such as a test tube or cell culture, are essential for confirming the compound's mechanism of action and its effects on cellular processes. profil.com For a PDE4 inhibitor like this compound, in vitro assays would be used to measure its ability to inhibit the PDE4 enzyme and to assess its impact on inflammatory pathways in relevant cell types. aurigeneservices.comimrpress.com
In vivo studies, conducted in living organisms, are critical for understanding how the compound behaves in a whole biological system. profil.com These studies provide vital information on the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body) of the compound. profil.com Animal models of inflammatory diseases, for which PDE4 inhibitors are often developed, would be used to evaluate the efficacy of this compound. aurigeneservices.com
The integration of data from both in vitro and in vivo models is essential. For example, while in vitro assays can demonstrate the direct inhibitory effect of this compound on the PDE4 enzyme, in vivo studies are necessary to determine if this translates to a therapeutic effect in a complex biological system and to identify a safe and effective dose range. aurigeneservices.comprofil.com
The Role of Biomarkers
Biomarkers play a pivotal role in integrating preclinical data and bridging the gap between preclinical findings and clinical outcomes. A biomarker is a measurable indicator of a biological state or condition. nih.gov In the context of drug development for a compound like this compound, biomarkers can be used to assess target engagement (i.e., whether the drug is interacting with PDE4 in the body), to monitor the biological response to the drug, and to predict its efficacy. nih.gov
The discovery and validation of relevant biomarkers are key components of preclinical research. nih.gov For an anti-inflammatory drug like this compound, potential biomarkers could include levels of specific cytokines or other inflammatory mediators that are modulated by PDE4 inhibition. nih.gov By measuring these biomarkers in preclinical models, researchers can gain insights into the drug's mechanism of action and its potential effectiveness in patients. nih.govnih.gov
The table below provides an overview of the different preclinical evidence streams and their roles in the development of a compound like this compound.
| Evidence Stream | Description | Key Contributions to Preclinical Profile |
| Computational (in silico) | Computer-based simulations and modeling. | Target identification, lead optimization, prediction of drug-target interactions, and initial safety assessment. plos.org |
| In Vitro | Experiments conducted in a controlled laboratory setting (e.g., cell cultures). | Confirmation of mechanism of action, assessment of cellular effects, and initial potency determination. profil.com |
| In Vivo | Studies conducted in living organisms (e.g., animal models). | Evaluation of efficacy, pharmacokinetics, pharmacodynamics, and safety in a whole biological system. profil.com |
| Biomarkers | Measurable indicators of a biological process or response to a therapeutic intervention. | Assessment of target engagement, monitoring of biological activity, and prediction of clinical efficacy. nih.govnih.gov |
The successful integration of these diverse preclinical evidence streams is a complex but essential process. It requires a multidisciplinary team of scientists with expertise in chemistry, biology, pharmacology, and data analysis. By carefully combining and interpreting data from computational, in vitro, and in vivo studies, researchers can build a robust preclinical data package that provides a strong rationale for advancing a promising compound like this compound into clinical development.
Q & A
Q. What are the established synthesis protocols for Catramilast, and how can purity be validated?
this compound (C₁₇H₂₂N₂O₃, CAS 183659-72-5) is synthesized via a multi-step process involving cyclopropane methoxy and imidazolone ring formation. Key validation steps include:
- Chromatographic analysis (HPLC/GC-MS) to confirm chemical identity and purity (>98%) .
- Spectroscopic characterization (¹H/¹³C NMR, IR) for structural verification, particularly for stereochemical confirmation at the (S)-configured propyl group .
- Quantitative yield optimization using reaction condition adjustments (e.g., solvent polarity, catalyst loading) .
Q. What in vitro models are commonly used to assess this compound’s efficacy in atopic dermatitis research?
Primary models include:
- Keratinocyte cultures treated with TNF-α or IL-4/IL-13 to simulate inflammatory pathways .
- 3D epidermal equivalents for barrier function analysis, measuring filaggrin and lipid matrix biomarkers .
- Dose-response studies (0.1–10 µM range) to establish IC₅₀ values for PDE4 inhibition, a key mechanism in reducing inflammation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?
Discrepancies in bioavailability or half-life may arise from:
- Species-specific metabolism : Compare murine vs. human liver microsome assays to identify metabolic stability differences .
- Formulation variability : Standardize lipid-based carriers (e.g., nanoemulsions) to enhance solubility and reduce inter-study variability .
- Analytical method calibration : Cross-validate LC-MS/MS protocols with internal standards to minimize quantification errors .
Q. What strategies optimize experimental reproducibility in this compound’s mechanistic studies?
- Protocol pre-registration : Detail methods (e.g., cell passage numbers, serum-free incubation times) in open-access repositories to reduce bias .
- Blinded data analysis : Use automated image analysis tools (e.g., ImageJ plugins) for objective quantification of histopathological outcomes .
- Negative/positive controls : Include roflumilast (PDE4 inhibitor) and vehicle-only groups to validate assay sensitivity .
Q. How can computational modeling enhance this compound’s target specificity analysis?
- Molecular docking : Simulate this compound-PDE4B binding using Schrödinger Suite or AutoDock Vina to predict affinity and selectivity over PDE3/5 .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Gln⁴⁷⁶) .
- QSAR models : Train datasets on PDE4 inhibitors to correlate structural motifs (e.g., cyclopropylmethoxy groups) with potency .
Data Management & Literature Synthesis
Q. What frameworks support systematic reviews of this compound’s clinical trial data?
Follow PRISMA guidelines for:
- Search strategy : Use PubMed/Web of Science queries with keywords: “this compound AND (atopic dermatitis OR PDE4 inhibitor)” .
- Risk of bias assessment : Apply Cochrane RoB 2.0 tool to evaluate randomization, blinding, and attrition bias in trials .
- Meta-analysis : Use RevMan to pool efficacy endpoints (e.g., EASI scores) with random-effects models, reporting I² for heterogeneity .
Q. How should researchers address gaps in this compound’s long-term safety profile?
- Longitudinal cohorts : Design 12-month rodent studies with endpoints including hepatic enzymes and lymphoid organ histopathology .
- Omics integration : Perform RNA-seq on treated tissues to identify off-target gene expression changes (e.g., CYP450 isoforms) .
- Comparative toxicology : Benchmark against apremilast using in silico toxicity predictors (e.g., ProTox-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
